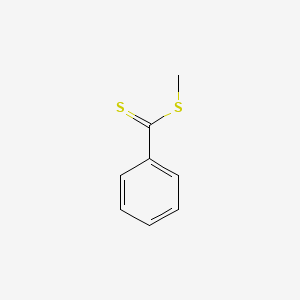

Methyl benzenecarbodithioate

Description

Methyl benzenecarbodithioate, also known as S-methyl benzenecarbothioate, is an organic compound belonging to the class of benzoic acids and derivatives. It is characterized by a carboxylic acid substituent attached to a benzene ring. This compound is known for its distinctive cabbage, garlic, and potato-like taste .

Properties

IUPAC Name |

methyl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGCIELWBQKPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342090 | |

| Record name | Benzenecarbodithioic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168-78-7 | |

| Record name | Benzenecarbodithioic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl benzenecarbodithioate can be synthesized through various methods. One common approach involves the reaction of benzenecarbodithioic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and commercial applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbodithioate group (-C(=S)SCH) acts as a leaving group, enabling nucleophilic substitutions. For example:

-

Cross-Coupling Reactions : Methyl benzenecarbodithioate participates in palladium-catalyzed Sonogashira couplings with alkynes. In such reactions, the dithioate group is displaced, forming aryl-alkyne derivatives .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form thioether derivatives .

Example Reaction Scheme :

Coordination with Metal Ions

The sulfur atoms in the dithioate moiety serve as strong ligands for transition metals, forming stable complexes.

-

Applications in Catalysis : Forms complexes with Au(I), Pd(II), and Cu(I), which are used in catalysis for C–C bond formation .

-

RAFT Polymerization : Acts as a reversible addition-fragmentation chain-transfer (RAFT) agent in controlled radical polymerization, enabling precise molecular weight control .

Table 1: Metal Complexation Properties

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Au(I) | Bidentate (S,S) | Catalytic cyclization |

| Pd(II) | Monodentate (S) | Cross-coupling |

| Cu(I) | Bridging ligand | Polymerization |

Oxidation and Reduction

-

Oxidation : The dithioate group oxidizes to sulfonic acids or disulfides under strong oxidizing conditions (e.g., HO or KMnO) :

Hydrolysis

Hydrolyzes under acidic or alkaline conditions:

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing carbodithioate group deactivates the benzene ring, directing electrophiles to the meta position. Example reactions include:

-

Nitration : Requires harsh conditions (HNO/HSO) due to reduced ring reactivity .

-

Sulfonation : Occurs at elevated temperatures with fuming HSO .

Table 2: Substituent Effects on EAS

| Substituent | Directing Effect | Reactivity |

|---|---|---|

| -C(=S)SCH | Meta | Low |

Thermal Decomposition

At high temperatures (>200°C), this compound decomposes via S–S bond cleavage, releasing COS and CHS- radicals .

Scientific Research Applications

Methyl benzenecarbodithioate is widely used in scientific research due to its unique chemical properties. It serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. Additionally, it is used in the development of pharmaceuticals, agrochemicals, and materials science .

In biology and medicine, this compound is studied for its potential therapeutic applications, including its role as an intermediate in the synthesis of bioactive compounds. Its ability to interact with biological molecules makes it a subject of interest in drug discovery and development .

Mechanism of Action

The mechanism of action of methyl benzenecarbodithioate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction is facilitated by the electrophilic nature of the carbon-sulfur bond in the compound .

Comparison with Similar Compounds

- Benzyl benzenecarbodithioate

- Ethyl benzenecarbodithioate

- Phenyl benzenecarbodithioate

Comparison: Methyl benzenecarbodithioate is unique due to its specific methyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Biological Activity

Methyl benzenecarbodithioate (MBC) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and agriculture. This article explores the biological activity of MBC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

MBC is characterized by the molecular formula and is known for its dithiocarbamate structure, which contributes to its reactivity and biological effects. Its structural formula can be represented as follows:

Biological Activity Overview

Research on MBC has revealed several biological activities, including:

- Antimicrobial Activity : MBC has been tested against various bacterial strains, demonstrating notable antimicrobial properties.

- Anticancer Potential : Studies indicate that MBC may exhibit cytotoxic effects against certain cancer cell lines.

- Inhibition of Enzymatic Activity : MBC has been shown to inhibit specific enzymes, which may be relevant in drug development.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of MBC against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its effectiveness.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 125 |

These results suggest that MBC has promising antimicrobial properties, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

MBC's potential as an anticancer agent was explored through in vitro studies on various cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 86 |

| PC-3 (Prostate) | 72 |

| Caco2 (Colon) | 95 |

The IC50 values indicate that MBC exhibits moderate cytotoxicity across these cancer cell lines, suggesting a potential for further development as an anticancer agent .

The mechanism by which MBC exerts its biological effects involves several pathways:

- Reactive Oxygen Species (ROS) Generation : MBC may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : MBC has been identified as an inhibitor of certain enzymes involved in cellular processes, which could contribute to its anticancer and antimicrobial activities.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, MBC was tested for its ability to inhibit bacterial growth in a variety of conditions. The study found that at concentrations above the MIC values, MBC effectively reduced bacterial colonies over a 24-hour period.

Case Study 2: Cytotoxicity Against Cancer Cells

A detailed investigation into the cytotoxic effects of MBC on cancer cell lines revealed that treatment with MBC resulted in significant cell death compared to untreated controls. Flow cytometry analysis indicated that the compound induced apoptosis in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.